6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide
CAS No.: 339031-15-1
Cat. No.: VC4402726
Molecular Formula: C16H17ClN2OS
Molecular Weight: 320.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339031-15-1 |
|---|---|
| Molecular Formula | C16H17ClN2OS |
| Molecular Weight | 320.84 |
| IUPAC Name | 6-butan-2-ylsulfanyl-N-(4-chlorophenyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H17ClN2OS/c1-3-11(2)21-15-9-4-12(10-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-11H,3H2,1-2H3,(H,19,20) |
| Standard InChI Key | ZDGASVMCFAARLE-UHFFFAOYSA-N |
| SMILES | CCC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide reflects its core nicotinamide structure (pyridine-3-carboxamide) , modified at two positions:
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Position 6: A sulfur-linked sec-butyl group (-S-CH(CH2CH3)2)
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N-substituent: A 4-chlorophenyl ring attached to the carboxamide nitrogen
The molecular formula is C16H17ClN2OS, with a molecular weight of 332.88 g/mol .
Structural Features
The compound combines three pharmacophoric elements:
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Nicotinamide core: Provides hydrogen-bonding capacity via the carboxamide group
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Sec-butylsulfanyl moiety: Enhances lipophilicity (calculated logP ≈ 3.2) and metabolic stability compared to shorter alkyl chains
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4-Chlorophenyl group: Contributes aromatic π-stacking potential and electron-withdrawing effects
X-ray crystallography data remains unpublished, but analogous nicotinamides typically adopt planar conformations with dihedral angles <10° between the pyridine and benzene rings .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, plausible steps derived from patent literature include:
Step 1: Synthesis of 6-mercaptonicotinamide
Nicotinamide undergoes regioselective thiolation at position 6 using Lawesson’s reagent or P4S10 .
Step 2: Alkylation with sec-butyl bromide
The thiol group reacts with sec-butyl bromide under basic conditions (e.g., K2CO3/DMF) :
Step 3: Amide coupling with 4-chloroaniline
Carbodiimide-mediated coupling (EDC/HOBt) attaches the 4-chlorophenyl group :
Purification and Characterization
Purification likely involves:
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Column chromatography (silica gel, ethyl acetate/hexane)
Key characterization data:
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HRMS: m/z 333.0821 [M+H]+ (calculated for C16H18ClN2OS+)
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1H NMR (DMSO-d6, predicted): δ 8.95 (s, 1H, pyridine-H2), 8.25 (d, J=8.4 Hz, 1H, pyridine-H4), 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 3.15 (m, 1H, -SCH(CH2CH3)2), 1.55–1.35 (m, 6H, sec-butyl)
Physicochemical Properties
Experimental and Predicted Data
The sec-butylsulfanyl group increases hydrophobicity compared to unsubstituted nicotinamide (logP = -0.37) , while the 4-chlorophenyl moiety contributes to crystalline packing as evidenced by the sharp melting point .
Biological Activity and Applications
Pharmaceutical Development
Structural analogs appear in patents for:
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